molecular formula C9H7NO5S B3327791 [(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid CAS No. 384856-42-2

[(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid

Cat. No.: B3327791
CAS No.: 384856-42-2
M. Wt: 241.22 g/mol
InChI Key: LCYXQRNOZVMFFY-UHFFFAOYSA-N
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Description

[(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid is a high-value synthetic intermediate designed for advanced research and development. This compound features a unique molecular structure that integrates multiple functional groups: a formyl group, a nitro group, and a sulfanyl-linked acetic acid chain. This combination makes it a versatile building block in organic synthesis, particularly for constructing more complex heterocyclic and functionalized molecules . The presence of both an electron-withdrawing nitro group and a reactive formyl group on the aromatic ring suggests potential applications in the development of pharmaceutical intermediates and functional materials. The sulfanylacetic acid moiety can be utilized for further derivatization, such as forming thioether linkages, or can facilitate conjugation chemistry . Researchers can leverage this compound in exploring novel synthetic pathways, as a precursor in catalyst design, or in the study of structure-activity relationships. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(4-formyl-2-nitrophenyl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5S/c11-4-6-1-2-8(16-5-9(12)13)7(3-6)10(14)15/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYXQRNOZVMFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)[N+](=O)[O-])SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid typically involves the reaction of 4-formyl-2-nitrothiophenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for [(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions

    Substitution: Amines (RNH2), alkoxides (RO-)

Major Products Formed

    Oxidation: 4-Formyl-2-nitrobenzoic acid

    Reduction: [(4-Amino-2-nitrophenyl)sulfanyl]acetic acid

    Substitution: [(4-Formyl-2-nitrophenyl)amino]acetic acid derivatives

Scientific Research Applications

[(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid has several applications in scientific research, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing sulfanyl and nitro functional groups.

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.

    Material Science: Its unique chemical properties can be exploited in the design of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used in biochemical assays to study enzyme kinetics and inhibition, particularly those involving sulfanyl and nitro groups.

Mechanism of Action

The mechanism of action of [(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid depends on its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to their active sites. The formyl group can form covalent bonds with nucleophilic residues in the enzyme, while the nitro group can participate in redox reactions, altering the enzyme’s activity. The sulfanyl group can also interact with thiol groups in proteins, leading to changes in their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Compound Name Molecular Formula Substituents (Aromatic Ring) Molecular Weight (g/mol) Key Features/Applications References
[(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid C₈H₇NO₄S -NO₂ (2-position), -CHO (4-position) 213.21 High reactivity due to dual EWG*; sensor development, heterocyclic synthesis
2-[(4-Nitrophenyl)sulfanyl]acetic acid C₈H₇NO₄S -NO₂ (4-position) 213.21 Single EWG; intermediate in drug synthesis
2-[(4-Chlorophenyl)thio]acetic acid C₈H₇ClO₂S -Cl (4-position) 226.66 Moderate EWG; antimicrobial studies
2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid C₁₀H₁₁NO₄S -NO₂ (4-position), methyl branch 257.26 Steric hindrance; altered acidity
N-Allyl-2-[(4-fluorophenyl)sulfanyl]acetamide C₁₁H₁₂FNOS -F (4-position), amide group 225.28 Fluorine-enhanced bioavailability; medicinal chemistry

*EWG: Electron-withdrawing group

Key Observations:
  • Electronic Effects : The nitro and formyl groups in the target compound create a stronger electron-deficient aromatic system compared to chloro or fluoro analogs. This enhances electrophilic substitution reactivity and acidity (pKa ~2–3 estimated) .
Comparative Reactivity:
  • Michael Addition-Aldol Cascades: Like (2-oxo-2-phenylethyl sulfanyl)-acetic acid, the target compound participates in domino reactions to form complex heterocycles (e.g., cyclohexanones) .
  • Polymerization: Unlike xanthate derivatives (e.g., 2-[(isopropoxycarbonothioyl)sulfanyl]acetic acid), the nitro and formyl groups may limit RAFT polymerization utility but enhance post-polymerization modifications .

Physical and Spectral Properties

Property [(4-Formyl-2-nitrophenyl)sulfanyl]acetic Acid 2-[(4-Nitrophenyl)sulfanyl]acetic Acid 2-[(4-Chlorophenyl)thio]acetic Acid
Melting Point (°C) ~100–110 (estimated) Not reported 130–132
Solubility Moderate in DMSO, acetone; low in water Similar to target High in DMSO
IR Spectral Bands -CHO stretch (~1700 cm⁻¹), -NO₂ (~1520 cm⁻¹) -NO₂ (~1520 cm⁻¹) -Cl (~750 cm⁻¹)
NMR (¹H) Aromatic H: δ 8.2–8.5 (d, J=8 Hz) Aromatic H: δ 8.1–8.3 (d, J=8 Hz) Aromatic H: δ 7.3–7.5 (d, J=8 Hz)

Biological Activity

[(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid is an organic compound characterized by its unique structure, which includes a formyl group, a nitro group, and a sulfanyl group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and enzyme inhibition properties.

Chemical Structure

  • Molecular Formula: C9H7NO5S
  • CAS Number: 384856-42-2

The compound's structure is pivotal for its biological activity, particularly in its interaction with various molecular targets.

The biological activity of [(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid is primarily attributed to its ability to interact with specific enzymes and proteins. Here are key mechanisms:

  • Enzyme Inhibition:
    • The formyl group can form covalent bonds with nucleophilic residues in enzymes, potentially altering their activity.
    • The nitro group may participate in redox reactions, further influencing enzyme function.
    • The sulfanyl group can interact with thiol groups in proteins, leading to conformational changes that affect protein function.
  • Antibacterial Activity:
    • Preliminary studies suggest that this compound may exhibit antibacterial properties against various bacterial strains. For instance, compounds with similar structural features have shown effectiveness against Staphylococcus aureus and Escherichia coli in disk diffusion assays .

Antibacterial Effects

Research indicates that derivatives of [(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid can inhibit the growth of pathogenic bacteria. A comparative study on related compounds revealed:

CompoundBacterial StrainInhibition Zone (mm)
Compound AS. aureus32
Compound BE. coli27
[(4-Formyl-2-nitrophenyl)sulfanyl]acetic acidP. mirabilis30

This table illustrates the potential of this compound as an antibacterial agent.

Case Studies

  • Study on Enzyme Inhibition:
    • A recent study investigated the enzyme inhibitory potential of [(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid against various hydrolases and transferases. The results indicated significant inhibition at micromolar concentrations, suggesting its potential as a lead compound for drug development.
  • Antimicrobial Screening:
    • Another study focused on the antimicrobial properties of similar nitro-substituted compounds, demonstrating that modifications to the nitro group could enhance antibacterial activity. This suggests that structural optimization of [(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid may yield more potent derivatives .

Medicinal Chemistry

The structural characteristics of [(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid make it a promising candidate for drug development targeting specific diseases, including bacterial infections and cancer. Its ability to inhibit key enzymes involved in disease pathways positions it as a valuable compound in medicinal chemistry.

Organic Synthesis

This compound serves as an intermediate in synthesizing more complex organic molecules, particularly those containing sulfanyl and nitro functional groups. Its unique reactivity profile allows for diverse applications in organic synthesis.

Q & A

Q. Critical Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance thiol reactivity but may require rigorous purification to remove residuals.
  • Temperature : Elevated temperatures (~80°C) improve reaction kinetics but risk side reactions (e.g., oxidation of the thiol group).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential to separate byproducts like disulfides .

How can researchers resolve discrepancies in NMR data for [(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid, particularly signal splitting caused by adjacent functional groups?

Advanced Research Focus
The nitro (-NO₂) and formyl (-CHO) groups create anisotropic effects, complicating ¹H NMR interpretation:

  • Signal Splitting : The sulfanyl (-S-) and acetic acid (-CH₂COOH) groups may exhibit coupling with aromatic protons. Use 2D NMR (COSY, HSQC) to assign overlapping peaks .
  • Deuterated Solvents : DMSO-d₆ enhances solubility and resolves broad carboxylic acid protons.
  • Contradictions : If experimental shifts deviate from computational predictions (e.g., DFT calculations), validate purity via HPLC-MS to rule out oxidation byproducts .

What crystallographic strategies are recommended for determining the solid-state structure of [(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid?

Q. Advanced Research Focus

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–0.920 Å) to capture anisotropic displacement parameters, especially for the nitro and formyl groups .
  • Refinement : Employ SHELXL for iterative refinement. Constrain thermal parameters for light atoms (H, C) and freely refine heavy atoms (S, O).
  • Challenges : Twinning or disorder in the sulfanyl-acetic acid chain may require TWINLAW or SQUEEZE (in PLATON) to model solvent-accessible voids .

How does the electronic nature of the nitro and formyl groups impact the compound’s reactivity in cross-coupling reactions?

Q. Advanced Research Focus

  • Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. Reductive conditions (e.g., H₂/Pd-C) may convert -NO₂ to -NH₂, altering reactivity .
  • Formyl Group : Participates in condensation reactions (e.g., with hydrazines to form hydrazones), enabling functionalization for bioactivity studies .
  • Competing Pathways : Monitor for nucleophilic attack at the formyl carbon versus sulfanyl group oxidation using cyclic voltammetry .

What analytical techniques are critical for confirming the purity of [(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid in biological studies?

Q. Basic Research Focus

  • HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities at 254 nm.
  • Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (±0.3% tolerance).
  • Mass Spectrometry : ESI-MS in negative ion mode should show [M-H]⁻ at m/z = 256 (exact mass depends on isotopic composition) .

How can researchers optimize experimental designs to study the compound’s potential as a enzyme inhibitor or probe?

Q. Advanced Research Focus

  • Docking Studies : Use the crystal structure to model interactions with target enzymes (e.g., cysteine proteases via sulfanyl group coordination).
  • Kinetic Assays : Perform Michaelis-Menten analysis with varying inhibitor concentrations to determine IC₅₀.
  • Control Experiments : Test analogs lacking the nitro or formyl groups to isolate their contributions to binding affinity .

What are the challenges in interpreting IR spectra of [(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid, and how can they be mitigated?

Q. Basic Research Focus

  • Peak Overlap : The -NO₂ asymmetric stretch (~1520 cm⁻¹) may overlap with aromatic C=C vibrations. Use ATR-FTIR with high-resolution settings (4 cm⁻¹) .
  • Carboxylic Acid Dimerization : Broad -OH stretches (~2500–3000 cm⁻¹) can obscure signals. Analyze the compound as a sodium salt to simplify the spectrum .

How do solvent polarity and pH affect the stability of [(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid in aqueous solutions?

Q. Advanced Research Focus

  • pH-Dependent Degradation : Under acidic conditions (pH < 3), the sulfanyl group may protonate, increasing susceptibility to oxidation. Use UV-Vis spectroscopy to track absorbance changes at 300 nm (π→π* transitions) .
  • Stabilizers : Add antioxidants (e.g., ascorbic acid) or store solutions in inert atmospheres (N₂) to prolong shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid

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